molecular formula C10H9ClN2O3S B13885794 (3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate

(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate

Cat. No.: B13885794
M. Wt: 272.71 g/mol
InChI Key: OWNIAFXXVJJGKA-UHFFFAOYSA-N
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Description

(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate typically involves the reaction of 3-chloro-1,8-naphthyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the naphthyridine ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthyridines with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydro and tetrahydro naphthyridines.

Scientific Research Applications

(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with a similar ring structure but without the chloro and methanesulfonate groups.

    3-Chloro-1,8-naphthyridine: Similar to the compound but lacks the methanesulfonate group.

    Methanesulfonate Esters: Compounds with similar functional groups but different core structures.

Uniqueness

(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate is unique due to the presence of both the chloro and methanesulfonate groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClN2O3S

Molecular Weight

272.71 g/mol

IUPAC Name

(3-chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate

InChI

InChI=1S/C10H9ClN2O3S/c1-17(14,15)16-6-8-7-3-2-4-12-10(7)13-5-9(8)11/h2-5H,6H2,1H3

InChI Key

OWNIAFXXVJJGKA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C2C=CC=NC2=NC=C1Cl

Origin of Product

United States

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